4-Methylthiane
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Overview
Description
It belongs to the class of sulfur-containing heterocycles, specifically thiopyrans, which are six-membered rings containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired thiopyran ring . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the six-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylthiane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
4-Methylthiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
4-Methylthiane can be compared with other sulfur-containing heterocycles, such as:
Thiophene: A five-membered sulfur-containing ring with different chemical properties and reactivity.
Sulfolane: A saturated sulfur-containing heterocycle with high polarity and solvent properties.
The uniqueness of this compound lies in its six-membered ring structure and the presence of a sulfone group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
5161-17-1 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
4-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
MCSVISNPQJAWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSCC1 |
Origin of Product |
United States |
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